molecular formula C12H8O3 B13952124 2,3-Dihydroxydibenzofuran

2,3-Dihydroxydibenzofuran

Cat. No.: B13952124
M. Wt: 200.19 g/mol
InChI Key: CDADJDSAHPNANS-UHFFFAOYSA-N
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Description

2,3-Dihydroxydibenzofuran is a high-purity chemical standard designed for use in analytical and environmental research. As a representative member of the dibenzofuran family, it serves as a critical reference material in the study of aromatic compound transformation and degradation pathways. Researchers utilize this compound in method development for chromatography and mass spectrometry to accurately identify and quantify similar structures in complex samples. It is also investigated in environmental science for understanding the behavior and breakdown of oxygenated polycyclic aromatic compounds. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other use.

Properties

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzofuran-2,3-diol

InChI

InChI=1S/C12H8O3/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,13-14H

InChI Key

CDADJDSAHPNANS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)O)O

Origin of Product

United States

Preparation Methods

Preparation via Catalytic Isomerization of Dihydrofurans

One classical approach to preparing dihydrofurans, including related dihydrobenzofurans, involves catalytic isomerization of isomeric dihydrofuran precursors. Although specifically focused on 2,3-dihydrofuran, this method provides useful insights into related heterocyclic syntheses.

  • Process Description : The isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran is catalyzed by supported palladium or platinum catalysts in the presence of selectivity-enhancing additives such as aldehydes (alkanals or alkenals with 2-5 carbon atoms) and epoxides (1,2-epoxyalkanes with 2-5 carbons). Carbon monoxide can be optionally used to further improve selectivity.

  • Reaction Conditions :

    • Temperature: 30° to 200° Celsius (preferably 40° to 185° Celsius)
    • Pressure: 1 to 50 bars absolute (often near atmospheric)
    • Catalyst: Supported palladium or platinum, sometimes ruthenium or rhodium complexes with tertiary phosphines
    • Feed gas mixture: 2,5-dihydrofuran, inert diluent (e.g., helium), and additives
  • Outcomes : Selectivity to 2,3-dihydrofuran typically exceeds 85%, reaching over 95% under optimized conditions with carbon monoxide and aldehydes present.

While this method is more directly related to dihydrofuran, it establishes foundational catalytic principles that can be adapted for dibenzofuran derivatives.

Ruthenium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives

A Chinese patent describes a multi-step synthetic route to 2,3-dihydrobenzofuran compounds, which can be adapted for hydroxylated dibenzofurans:

  • Starting Material : A precursor compound (referred to as compound 7) undergoes oxidation promoted by a composite catalyst of ruthenium trichloride (or its hydrate) and periodate to form an intermediate (compound 6).

  • Subsequent Steps :

    • Reduction of the aldehyde group in compound 6 to a hydroxyl group yields compound 5.
    • Substitution reactions introduce leaving groups (such as halogens or sulfonates) to form compound 4.
    • Intramolecular ring closure leads to the formation of the 2,3-dihydrobenzofuran core (compound I).
    • Final hydrolysis steps yield the target 2,3-dihydrobenzofuran compound with hydroxyl substitution.
  • Key Reagents and Conditions :

    • Chlorination reagents: sulfuryl chloride, N-chlorosuccinimide, tosyl chloride, mesyl chloride, etc.
    • Ring closure under controlled conditions to form the heterocyclic ring.
    • Hydrolysis for final deprotection or functional group conversion.
  • Structural Variability : The method allows for variation in substituents (alkyl, benzyl, halogenated benzyl, etc.) and protecting groups (carbobenzoxy, tert-butyloxycarbonyl), enabling tailored synthesis of diverse 2,3-dihydrobenzofuran derivatives.

Transition Metal-Free Synthetic Protocols

Recent advances emphasize environmentally friendly, metal-free methods for synthesizing 2,3-dihydrobenzofurans, which are structurally related to 2,3-dihydroxydibenzofuran.

  • Photo-Induced Radical Cyclization :

    • 2-Allylphenol derivatives react with α-iodo sulfones or alkyl iodides in the presence of a base (e.g., 1,1,3,3-tetramethylguanidine) and solvent (1,2-dichlorobenzene).
    • The reaction proceeds via atom transfer radical addition (ATRA) cycles generating intermediate radicals that cyclize to form 2,3-dihydrobenzofuran derivatives.
    • Yields range from 29% to 69% depending on substrates.
  • Catalyst-Free Cyclization Using Sulfoxonium Ylides :

    • Substituted salicylaldehydes react with sulfoxonium ylides in dichloromethane without catalysts.
    • The process involves nucleophilic attack of the ylide on the aldehyde carbonyl, proton transfer, dehydration, and a [4 + 2] cyclization to form the dihydrobenzofuran ring.
    • High yields (80–89%) are reported.
  • Iodine Oxidant Mediated Cyclization :

    • Ortho-hydroxystilbenes react with alcohols in the presence of iodine oxidants (I2 or ICl) in ethanol.
    • The reaction proceeds through iodonium ion intermediates, aryl migration, and cyclization to yield 3-aryl-2,3-dihydrobenzofurans.
    • Yields vary widely (19%–92%) depending on substrates.
  • Microwave-Assisted Solvent-Free Synthesis :

    • Substituted allylphenols react with diaryl diselenides under microwave irradiation and catalytic iodine in DMSO.
    • This green method affords chalcogenyl-substituted dihydrobenzofuran derivatives with potential biological activity.
    • The process is rapid and environmentally benign.

These metal-free methods highlight the versatility and efficiency of modern synthetic strategies for constructing the dihydrobenzofuran core, which can be adapted for hydroxylated dibenzofurans.

Summary Table of Preparation Methods

Method Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Catalytic isomerization of 2,5-dihydrofuran Supported Pd or Pt catalyst, aldehydes, epoxides, CO 30–200°C, 1–50 bar pressure >85% selectivity, up to 95% Vapor phase, heterogeneous catalysis
Ruthenium trichloride/periodate catalysis RuCl3 or hydrate, periodate, chlorination reagents Multi-step, moderate temperatures High yields (not quantified) Multi-step synthesis with ring closure
Photo-induced radical cyclization α-Iodo sulfones/alkyl iodides, base (TMG) 1,2-Dichlorobenzene, ~35 min 29–69% yields Metal-free, radical mechanism
Sulfoxonium ylide cyclization Sulfoxonium ylide, substituted salicylaldehydes CH2Cl2, ambient conditions 80–89% yields Catalyst-free, nucleophilic addition and cyclization
Iodine oxidant mediated cyclization I2 or ICl, ortho-hydroxystilbenes, alcohol Ethanol, acidic medium 19–92% yields Metal-free, aryl migration and cyclization
Microwave-assisted solvent-free Diaryl diselenides, iodine, DMSO Microwave irradiation, neat Not quantified Green chemistry approach, bioactive derivatives

Research Findings and Considerations

  • The catalytic isomerization method offers high selectivity and is well-suited for industrial scale but requires precious metal catalysts and controlled conditions.

  • Ruthenium-catalyzed multi-step syntheses allow structural diversity but involve several reaction steps, including oxidation, reduction, substitution, and ring closure.

  • Transition metal-free methods provide environmentally friendly alternatives with moderate to high yields and operational simplicity, suitable for laboratory-scale synthesis and medicinal chemistry applications.

  • Choice of method depends on desired substitution pattern, scale, cost, and environmental considerations.

  • Hydroxylation at positions 2 and 3 on the dibenzofuran core can be introduced via selective functional group transformations in the multi-step synthetic routes or by starting from hydroxylated precursors.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxydibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Comparison with Similar Compounds

Halogenated Derivatives: 5-(2-Bromoethyl)-2,3-Dihydrobenzofuran

  • Structure : C${10}$H${11}$BrO, featuring a bromoethyl substituent at the 5-position of the dihydrobenzofuran core .
  • Properties :
    • Molecular weight: 227.098 g/mol
    • Melting point: 65–67°C
    • Boiling point: 287.7 ± 9.0°C
    • Application: Key intermediate in synthesizing Darifenacin hydrobromide, an anticholinergic drug for overactive bladder .

Comparison :

  • Unlike 2,3-dihydroxydibenzofuran, this brominated derivative is tailored for pharmaceutical synthesis rather than environmental degradation. Its bromoethyl group enhances reactivity in alkylation steps, whereas hydroxyl groups in this compound facilitate oxidative ring cleavage .

Alkyl-Substituted Derivatives: Dimethyl-dibenzofuran

  • Structure : C${14}$H${12}$O, with methyl groups at unspecified positions on the dibenzofuran skeleton .
  • Properties :
    • Molecular weight: 196.2445 g/mol
    • Hazard: Requires strict storage (cool, ventilated) due to flammability (flash point: 113.8 ± 19.9°C) .

Comparison :

  • Methyl groups increase hydrophobicity and thermal stability compared to hydroxylated analogs. Dimethyl-dibenzofuran lacks the biodegradability of this compound, making it persistent in environmental matrices .

Pesticide Metabolites: 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

  • Structure : C${10}$H${12}$O$_2$, featuring a dimethyl group at the 2-position and a hydroxyl group at the 7-position .
  • Application : Metabolite of carbofuran, a carbamate pesticide.

Comparison :

  • The dimethyl group enhances metabolic stability in pesticides, contrasting with this compound’s role as a biodegradation intermediate. The hydroxyl group in both compounds participates in detoxification pathways, but their environmental fates differ due to substituent effects .

Chlorinated Dibenzofurans (Environmental Contaminants)

  • Example : 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
  • Structure : Chlorinated dibenzofuran with high toxicity and environmental persistence .
  • Toxicity: Binds to aryl hydrocarbon receptors (AhR) with an EC$_{50}$ of 1 nM, inducing carcinogenic effects .

Comparison :

  • Chlorinated derivatives exhibit extreme toxicity and bioaccumulation, unlike this compound, which is biodegradable. The hydroxyl groups in this compound reduce persistence compared to halogenated analogs .

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